molecular formula C10H10ClNO B2864852 5-Chloro-3,3-dimethylindolin-2-one CAS No. 74492-46-9

5-Chloro-3,3-dimethylindolin-2-one

Cat. No.: B2864852
CAS No.: 74492-46-9
M. Wt: 195.65
InChI Key: IGGUFOCFQMEIGO-UHFFFAOYSA-N
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Description

5-Chloro-3,3-dimethylindolin-2-one is a chemical compound belonging to the class of indolines, which are derivatives of indole This compound is characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 3-position of the indoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 5-chloro-3,3-dimethyl-1H-indole-2,3-dione with a suitable reagent, such as phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,3-dimethylindolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as 5-Chloro-3,3-dimethylindoline.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3,3-dimethylindolin-2-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Indole

  • 5-Chloroindole

  • 3,3-Dimethylindole

  • 2,3-Dimethylindole

Properties

IUPAC Name

5-chloro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUFOCFQMEIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74492-46-9
Record name 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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